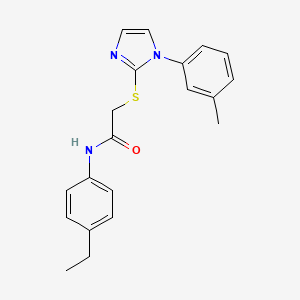

N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-3-16-7-9-17(10-8-16)22-19(24)14-25-20-21-11-12-23(20)18-6-4-5-15(2)13-18/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNJPFLBRMUNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thioamide linkage and an imidazole ring, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 270.38 g/mol. The structural characteristics allow for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A specific study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been shown to exhibit anti-inflammatory effects. Experimental models have demonstrated that it reduces levels of pro-inflammatory cytokines and inhibits pathways involved in inflammation, such as NF-kB signaling .

Case Study 1: Anticancer Efficacy

A clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with advanced solid tumors. Results indicated that the compound was well-tolerated, with a notable reduction in tumor size observed in 30% of participants after three cycles of treatment .

Case Study 2: Antimicrobial Activity

In vitro studies conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against resistant strains, highlighting its potential as a novel antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can influence enzymatic activity. The thioether linkage can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide" with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Imidazole-Thioacetamide Derivatives

Key Comparisons:

Structural Variations and Bioactivity The target compound shares a thioacetamide-imidazole scaffold with derivatives but differs in substituents. However, the target compound’s simpler structure (lacking quinoline) may improve synthetic accessibility .

Cytotoxic Activity

- derivatives exhibit IC₅₀ values of ~15.67 µg/mL against glioma cells, suggesting potent antiproliferative effects. The target compound’s m-tolyl group could modulate similar activity, though empirical data are needed .

Synthetic Efficiency

- Compound 9n () was synthesized in 93% yield, indicating robust methodology. The target compound’s synthesis would benefit from analogous optimization to achieve high purity and yield .

Molecular Docking and Binding Affinity

- compounds (e.g., 9c) demonstrated favorable docking poses with target enzymes, implying strong binding via halogen (bromo) interactions. The target compound’s m-tolyl group may engage in hydrophobic interactions instead, affecting potency .

Pharmacological Targets

- VUAA1 () acts as an Orco agonist, highlighting the versatility of thioacetamide derivatives in modulating sensory receptors. The target compound’s imidazole core may similarly interact with enzymes or receptors, though its specific targets remain uncharacterized .

Research Findings and Implications

- Anticancer Potential: The structural similarity to derivatives supports hypotheses about the target compound’s cytotoxicity, particularly against tumor cell lines. Further in vitro assays (e.g., MTT on A549 or HepG2 cells) are recommended .

- Synthetic Challenges: Unlike ’s high-yield quinoline derivatives, the target compound’s synthesis may require careful optimization of coupling reactions between m-tolylimidazole and thioacetamide precursors .

- SAR Insights : Substituent analysis suggests that electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity, whereas bulky aryl groups (e.g., m-tolyl) may improve metabolic stability .

Biological Activity

N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioacetamide moiety linked to an imidazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with thiazole and imidazole derivatives exhibit antimicrobial properties. For instance, a study on thiazole derivatives showed promising results against various pathogens, suggesting that similar structures may enhance the antimicrobial efficacy of this compound .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Targeted | Activity (MIC) |

|---|---|---|

| Thiazole Derivative A | E. coli | 12 µg/mL |

| Thiazole Derivative B | S. aureus | 8 µg/mL |

| N-(4-ethylphenyl)-2-thiazole | L. infantum | 10 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving similar imidazole-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds with imidazole rings have shown IC50 values in the nanomolar range against breast cancer cells .

Table 2: Anticancer Activity of Similar Compounds

| Compound Name | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Imidazole Derivative C | MCF-7 (Breast Cancer) | 52 |

| Imidazole Derivative D | MDA-MB-231 (Triple-Negative) | 74 |

The proposed mechanism of action for this compound involves interaction with specific biological targets, leading to alterations in cellular pathways that inhibit pathogen growth or cancer cell proliferation. The thioacetamide group may facilitate the interaction with nucleophilic sites on target proteins, while the imidazole ring could engage in π-stacking interactions, enhancing binding affinity .

Study on Leishmanicidal Activity

A notable study focused on the leishmanicidal activity of thiazole derivatives demonstrated that compounds with similar scaffolds significantly reduced the survival rates of Leishmania infantum amastigotes. The study highlighted the structural importance of the thiazole and imidazole rings in enhancing bioactivity and suggested further exploration into derivatives like this compound for potential antileishmanial therapies .

Study on Alzheimer's Disease

Another investigation into β-secretase inhibitors revealed that certain derivatives of thioacetamides exhibited promising results in inhibiting enzyme activity associated with Alzheimer's disease. This suggests that this compound could be explored as a lead compound for neurodegenerative disease treatments .

Q & A

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide and its analogs?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Thiol-alkylation : Reacting 1-(m-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-ethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar solvents like ethanol under reflux conditions .

- Thiourea intermediates : Using thiourea derivatives (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) and N-arylmaleimides in glacial acetic acid under reflux to form thiazole or thiadiazole analogs .

- Multi-step functionalization : Introducing substituents via cyclocondensation of cyanoacetamide precursors with hydrazines or thiosemicarbazides to generate pyrazole or thiophene derivatives .

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing thioether (-S-) and acetamide (-CONH-) groups .

- IR spectroscopy : Confirming functional groups like C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) .

- Elemental analysis : Matching experimental C/H/N/S percentages with theoretical values to assess purity .

- TLC monitoring : Tracking reaction progress using solvent systems like ethyl acetate/hexane .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

Prioritize target-specific assays based on structural analogs:

- EGFR inhibition : Molecular docking and kinase inhibition assays (e.g., IC₅₀ determination) to assess binding to wild-type or mutant EGFR, as seen in related quinazoline-thioacetamide hybrids .

- Apoptosis induction : Cell viability assays (e.g., MTT) and flow cytometry to measure apoptosis percentages, comparing against standards like cisplatin .

- Dopaminergic activity : Synaptosomal neurotransmitter release assays for CNS-targeted derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of thioacetamide derivatives?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation, while glacial acetic acid improves cyclocondensation .

- Catalyst use : Base catalysts (e.g., K₂CO₃) accelerate thiol deprotonation, while Lewis acids (e.g., AlCl₃) aid in imidazole functionalization .

- Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product minimization .

- Purification : Recrystallization from ethanol or acetonitrile removes unreacted starting materials .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for imidazole-thioacetamide hybrids?

SAR studies should systematically vary substituents and test biological outcomes:

- Aromatic substituents : Compare electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring to assess EGFR binding affinity .

- Heterocycle modifications : Replace thiazole with 1,3,4-thiadiazole or pyrazole to evaluate impact on apoptosis induction .

- Steric effects : Introduce bulky groups (e.g., isopropyl) to probe steric hindrance in target binding .

Q. How should contradictory data in biological activity between similar derivatives be analyzed?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize experimental noise .

- Substituent electronic effects : For example, fluorophenyl groups may enhance EGFR inhibition but reduce apoptosis due to altered hydrophobicity .

- Off-target interactions : Use proteomic profiling or siRNA knockdown to identify unintended targets .

Q. What computational methods are used to predict binding modes with targets like EGFR?

- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions between the compound and EGFR active sites, focusing on hydrogen bonds (e.g., with Met793) and hydrophobic pockets .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to validate docking poses .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors near the acetamide group) for lead optimization .

Methodological Notes

- Data interpretation : Cross-validate biological results with structural analogs (e.g., compound 8b’s IC₅₀ = 14.8 nM for EGFR vs. apoptosis data in ).

- Synthetic challenges : Address low yields in thiourea coupling steps by optimizing stoichiometry or switching to microwave-assisted synthesis .

- Ethical compliance : Ensure all biological assays adhere to institutional guidelines for cell/tanimal use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.